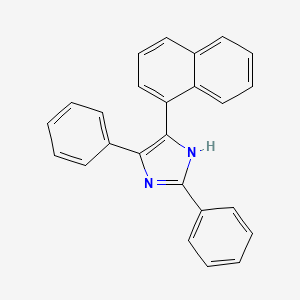

![molecular formula C18H19N5O3S2 B4614665 N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide](/img/structure/B4614665.png)

N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methylphenyl)acrylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar sulfonyl and acrylamide compounds involves intricate chemical processes, including the utilization of specific catalysts and reagents to achieve the desired molecular structure. For instance, controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize homopolymers of monosubstituted acrylamides with amino acid moieties in the side chain, demonstrating the controlled character of the polymerization and the formation of narrow polydispersity products (Mori, Sutoh, & Endo, 2005).

Molecular Structure Analysis

The molecular structure and conformation of peptides and compounds containing sulfonyl groups have been extensively studied. The crystal structure determinations offer insights into the spatial arrangement of molecules and the impact of specific groups on the overall molecular conformation. For example, the structure of peptides containing the sulfonamide junction was explored, revealing how these structures influence the peptide backbone and interactions between atoms (Calcagni et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and interaction of sulfonyl acrylamides with other compounds have been the subject of several studies, highlighting the versatility of these compounds in various chemical reactions. One study focused on the metal-free oxidative arylmethylation cascades of N-(arylsulfonyl)acrylamides, showcasing the formation of complex structures through methylation and aryl migration processes (Tan, Song, Hu, & Li, 2016).

Physical Properties Analysis

The physical properties of compounds similar to the one , such as solubility, phase behavior, and thermal stability, are crucial for understanding their potential applications. Research has been conducted on water-soluble copolymers incorporating acrylamide units, revealing how the incorporation of sulfonyl and phenyl groups affects the polymers' behavior in solution and their responsiveness to environmental changes (McCormick, Middleton, & Grady, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity ratios and interaction with other molecules, play a significant role in determining the applications of sulfonyl acrylamides. Studies have explored the copolymerization systems of N-[4-(aminosulfonyl)phenyl]acrylamide with other monomers, calculating reactivity ratios and understanding the copolymers' composition and characteristics (Zhi-xue, 2004).

Wissenschaftliche Forschungsanwendungen

Polymeric Drug Applications

One study focused on the synthesis of polymeric drugs based on sulfanilamide derivatives for antimicrobial activity. The research involved homo- and co-polymerization techniques to enhance the antimicrobial efficacy of the synthesized compounds against various microorganisms. The study found that the antimicrobial activity of the compounds was significantly improved when co-polymerized with specific co-monomers. Additionally, the drug release rate from the polymer was influenced by the pH and temperature of the medium, indicating potential applications in targeted drug delivery systems (Reddy et al., 2007).

Recognition of Hydrophilic Compounds

Another study explored the self-assembled aggregates of fluoroalkylated end-capped oligomers for the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property highlights the potential use of such compounds in chemical separation processes and sensor applications (Sawada et al., 2000).

Prodrug Forms for Sulfonamide Group

Research into prodrug forms for the sulfonamide group has led to the synthesis and evaluation of water-soluble amino acid derivatives of N-methylsulfonamides. These compounds have been studied for their potential as prodrugs, focusing on their hydrolysis kinetics and the ability to release the parent sulfonamide in physiological conditions. This work contributes to the development of more effective and safer therapeutic agents (Larsen et al., 1988).

Asymmetric Synthesis for Drug Development

Asymmetric synthesis of fused bicyclic amino acids offers insights into the design of novel drug molecules with specific chirality, which is crucial for their efficacy and safety profile. A study described the synthesis of compounds with a hexahydro-cyclopenta[c]pyridine skeleton, illustrating the potential for creating drugs with targeted biological activity and minimal side effects (Günter & Gais, 2003).

Controlled Polymerization for Biomedical Applications

Controlled radical polymerization of acrylamide containing l-phenylalanine moiety has been studied for the synthesis of homopolymers with potential biomedical applications. The research demonstrates the ability to control the molecular weight and polydispersity of polymers, which is critical for developing materials for drug delivery systems and tissue engineering (Mori et al., 2005).

Eigenschaften

IUPAC Name |

(E)-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O3S2/c1-12-2-4-13(5-3-12)6-11-16(24)22-18(27)21-14-7-9-15(10-8-14)28(25,26)23-17(19)20/h2-11H,1H3,(H4,19,20,23)(H2,21,22,24,27)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKONATIMVDWNLS-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4614592.png)

![N-methyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4614596.png)

![3-[(4-ethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4614607.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614626.png)

![2-[4-(2-furylmethyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B4614628.png)

![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)

![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)

![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)

![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)

![4-sec-butyl-N-[1-(2,4-dichlorophenyl)ethyl]benzenesulfonamide](/img/structure/B4614681.png)

![8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)

![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)